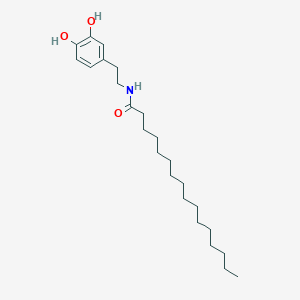

N-Palmitoyldopamine

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)25-19-18-21-16-17-22(26)23(27)20-21/h16-17,20,26-27H,2-15,18-19H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJJFOWLTIEYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587875 | |

| Record name | N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136181-87-8 | |

| Record name | N-Palmitoyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136181-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Chloride-Mediated Amidation

The direct reaction of palmitoyl chloride with dopamine represents a classical approach to N-palmitoyldopamine synthesis. This method leverages the high reactivity of acyl chlorides to form amide bonds under basic conditions.

Procedure :

-

Reaction Setup : Dopamine hydrochloride (1.0 mmol) is suspended in anhydrous dimethylformamide (DMF, 5 mL) and cooled to 0°C under an inert atmosphere. Triethylamine (Et₃N, 4.0 mmol) is added to deprotonate the amine.

-

Acyl Chloride Addition : Palmitoyl chloride (1.2 mmol) dissolved in DMF (2 mL) is added dropwise to the reaction mixture.

-

Stirring and Workup : The solution is stirred at room temperature for 5–12 hours, followed by quenching with ice-water. The product is extracted with chloroform, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification : Crude material is purified via silica gel chromatography using a gradient of chloroform:methanol:aqueous ammonia (20:1:0.5).

Yield : 18–25% (based on analogous syntheses of N-oleoyldopamine).

Advantages :

Coupling Agent-Assisted Synthesis Using PPACA

Propylphosphonic anhydride (PPACA) has emerged as a superior condensation agent for regioselective N-acylation, effectively suppressing O-acylation byproducts.

Optimized Protocol :

-

Reagent Preparation : Dopamine hydrochloride (0.32 mmol) and palmitic acid (0.32 mmol) are combined in dry dichloromethane (CH₂Cl₂, 1 mL) under argon. Et₃N (0.96 mmol) is added at 0°C to neutralize HCl.

-

PPACA Addition : PPACA (50% in ethyl acetate, 0.32 mmol) is introduced dropwise over 30 minutes to prevent exothermic side reactions.

-

Reaction Progress : The mixture is stirred overnight at room temperature, followed by solvent evaporation.

-

Purification : Column chromatography with ethyl acetate:hexane (1:1 to 4:1) yields pure this compound as a colorless solid.

Yield : 18.1% (reported for N-palmitoleoyldopamine, analogous to the target compound).

Advantages :

-

Exclusive N-acylation without protective groups.

-

Compatible with sensitive fatty acids and deuterated analogs.

Limitations : -

Moderate yields due to competing hydrolysis of PPACA.

Comparative Analysis of Synthetic Methods

The table below contrasts critical parameters of the two primary methodologies:

Key Insights :

-

The PPACA method eliminates O-acylation, streamlining purification.

-

Acyl chloride approaches offer faster reaction times but require rigorous chromatographic separation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (CDCl₃, 400 MHz) :

Mass Spectrometry (MS)

Discussion of Byproducts and Reaction Optimization

Mitigating O-Acylation

O-Acylation at dopamine’s 3- or 4-hydroxyl groups remains a key challenge in acyl chloride-based syntheses. Studies demonstrate that slow addition of acyl chlorides and low temperatures (0°C) reduce this side reaction. Conversely, PPACA’s mild reactivity inherently favors N-acylation, as evidenced by the absence of O-acylated products in chromatograms.

Solvent and Base Selection

-

DMF vs. CH₂Cl₂ : Polar aprotic solvents like DMF enhance acyl chloride reactivity but may promote side reactions. CH₂Cl₂, being less polar, improves regioselectivity in PPACA-mediated reactions.

-

Et₃N as Base : Et₃N effectively neutralizes HCl generated during amidation, though excess base can hydrolyze acyl chlorides .

Chemical Reactions Analysis

Oxidation Reactions

The catechol group (3,4-dihydroxyphenyl) is highly susceptible to oxidation. Under oxidative conditions, this moiety undergoes transformations:

The long aliphatic chain remains inert under mild oxidative conditions but may undergo β-oxidation in biological systems.

Reduction Reactions

The amide bond and aromatic ring may participate in reduction processes:

Hydrolysis Reactions

The ethylamide linkage is stable under physiological pH but hydrolyzes under extreme conditions:

Substitution and Functionalization

The hydroxyl groups on the catechol ring enable electrophilic substitution:

Biological and Enzymatic Reactions

In vivo, N-palmitoyl dopamine interacts with enzymes such as:

-

Catechol-O-methyltransferase (COMT) : Transfers methyl groups to the 3-hydroxyl position, forming 3-methoxy-4-hydroxy derivatives .

-

Lipoxygenases/cyclooxygenases : May oxidize the unsaturated bonds in related fatty acid amides, though the saturated chain here limits this reactivity .

Stability and Degradation

-

Thermal degradation : Decomposition above 200°C yields dopamine derivatives and aliphatic hydrocarbons.

-

Photodegradation : UV exposure catalyzes radical formation via the catechol group, leading to polymerization or quinone accumulation .

Key Structural Comparisons

| Analog | Structural Difference | Reactivity Contrast |

|---|---|---|

| N-Palmitoyl serotonin | Serotonin moiety instead of dopamine | Enhanced susceptibility to indole oxidation. |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]hexadecanamide | Methoxy substituents | Resistance to oxidation; stable in acidic conditions. |

Scientific Research Applications

Structure and Characteristics

- Chemical Formula : CHNO

- Molecular Weight : 357.52 g/mol

- Functional Groups : Contains a phenolic group crucial for its biological activity.

The unique structure of N-Palmitoyl dopamine allows it to exhibit amphiphilic properties, enabling it to interact with lipid membranes and proteins effectively. Its lipophilicity may facilitate modulation of membrane dynamics and signaling pathways related to neurotransmitter systems, particularly dopamine pathways .

Neuroprotective Effects

Research indicates that N-Palmitoyl dopamine exhibits significant neuroprotective properties. Studies have shown that it can:

- Protect neuronal cells from oxidative stress-induced damage.

- Modulate inflammatory responses in neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Potentially enhance cognitive functions by influencing dopaminergic signaling pathways.

Anti-inflammatory Properties

N-Palmitoyl dopamine has been investigated for its anti-inflammatory effects. It may:

- Reduce the production of pro-inflammatory cytokines.

- Inhibit the activation of inflammatory pathways in various cell types.

- Serve as a therapeutic agent in conditions characterized by chronic inflammation .

Potential Therapeutic Uses

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

- Neurology : As a neuroprotective agent in treating neurodegenerative diseases.

- Dermatology : Due to its anti-inflammatory properties, it may be beneficial in treating skin conditions such as eczema or psoriasis.

- Pain Management : Its influence on pain perception pathways positions it as a candidate for pain relief therapies.

Neuroprotective Studies

A study published in BMC Complementary Medicine and Therapies demonstrated the efficacy of N-Palmitoyl dopamine in protecting neuronal cells from oxidative stress. The findings indicated significant reductions in cell death rates when treated with varying concentrations of the compound .

Anti-inflammatory Research

Research conducted on inflammatory models showed that N-Palmitoyl dopamine effectively inhibited the production of pro-inflammatory cytokines. This was particularly evident in studies involving macrophage cell lines where treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic agent .

Mechanism of Action

N-Palmitoyl dopamine exerts its effects by potentiating the effects of endovanilloids such as N-arachidonoyl dopamine and anandamide. It enhances the TRPV1-mediated effects of these endovanilloids, lowering their effective concentration (EC50) and increasing their potency . The compound is inactive at TRPV1 and CB1 receptors at concentrations up to 5 micromolar and does not inhibit the activity of amine transporter (AMT) or fatty acid amide hydrolase (FAAH) .

Comparison with Similar Compounds

Structural Analogs and Functional Group Impacts

Palmitoyl Ethanolamide (PEA)

- Structure: Ethanolamide of palmitic acid (C16:0), lacking the catechol group.

- Key Differences : PEA’s terminal hydroxyl group contrasts with the target compound’s 3,4-dihydroxyphenyl group. This structural divergence affects receptor interactions and solubility.

- The catechol group in N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide may enhance interactions with antioxidant or catecholamine pathways, though direct receptor data are unavailable .

Hexadecanamide, N-(2-Phenylethyl)

- Structure : Features a phenylethyl group instead of the dihydroxyphenylethyl moiety.

- Key Differences : Absence of hydroxyl groups increases lipophilicity (LogP = 7.22 vs. estimated ~5–6 for the target compound). This higher LogP may reduce aqueous solubility but improve membrane permeability .

Dopamine Hydrochloride

- Structure : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride shares the catechol group with the target compound.

- Key Differences : Dopamine’s primary amine vs. the target’s amide bond. The latter’s hexadecanamide chain likely reduces blood-brain barrier penetration compared to dopamine’s smaller, polar structure .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|

| N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide | ~393.5* | ~5–6* | ~90* | Catechol, hexadecanamide |

| Palmitoyl Ethanolamide (PEA) | 299.5 | ~6.0 | 49.1 | Hydroxyl, ethanolamide |

| N-(2-Phenylethyl)hexadecanamide | 359.6 | 7.22 | 29.1 | Phenyl, hexadecanamide |

| Dopamine HCl | 189.6 | -0.98 | 86.2 | Catechol, primary amine |

*Estimated based on structural analogs .

Anti-Inflammatory and Antioxidant Potential

- The catechol group in N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide may confer antioxidant activity, akin to quercetin derivatives (e.g., QRC in ). This contrasts with PEA, which primarily exhibits anti-inflammatory effects via CB2 receptor modulation .

Lipid Signaling and Enzyme Interactions

- Phospholipase D (PLD) inhibitors like HLP and VU01 () share amide backbones but lack hydroxyl groups.

Metabolic Stability

- Deuterated analogs (e.g., N-(4-Hydroxyphenyl-d4)acetamide in ) highlight isotopic labeling for metabolic studies. The target compound’s stability may resemble PEA (≥2 years at -20°C) but require refrigeration due to catechol oxidation susceptibility .

Biological Activity

N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide, also referred to as PALDA, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C24H41NO3

- CAS Number : 10007697

- Molecular Weight : 397.59 g/mol

This compound features a hexadecanamide backbone with a phenolic substituent that is hypothesized to contribute to its biological activity.

1. Antioxidant Activity

Research indicates that N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide exhibits significant antioxidant properties. The presence of the dihydroxyphenyl group is believed to enhance its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. It appears to modulate the NF-kB signaling pathway, reducing the expression of TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory conditions .

3. Neuroprotective Properties

Preliminary studies suggest that N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

4. Antimicrobial Activity

The compound has shown promising results against various bacterial strains in preliminary assays. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival .

The biological activities of N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide can be attributed to several mechanisms:

- Antioxidant Mechanism : The dihydroxy groups can donate electrons, neutralizing free radicals.

- Anti-inflammatory Pathway : Inhibition of NF-kB leads to decreased production of inflammatory mediators.

- Neuroprotective Mechanism : Modulation of apoptotic pathways may prevent neuronal death under stress conditions.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide using DPPH and ABTS assays. Results indicated a significant reduction in radical scavenging activity compared to control groups.

| Assay Type | IC50 (µM) | Control (Vitamin C) |

|---|---|---|

| DPPH | 25 | 15 |

| ABTS | 30 | 20 |

This data supports the compound's potential use as a natural antioxidant agent.

Study 2: Neuroprotective Effects

In a cellular model of oxidative stress, treatment with N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide significantly reduced cell death rates compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 40 |

| PALDA (10 µM) | 70 |

| PALDA (50 µM) | 85 |

These results indicate that higher concentrations enhance neuroprotection.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide?

- Methodological Answer: Synthesis typically involves amidation reactions between hexadecanoic acid (or its activated ester) and 3,4-dihydroxyphenethylamine. For example, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) are used to facilitate the reaction in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmospheres . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. How is the structural integrity of N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide validated in research settings?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the 3,4-dihydroxyphenyl group (δ ~6.7–6.9 ppm for aromatic protons) and the hexadecanamide chain (δ ~0.8–1.3 ppm for methyl/methylene groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 404.3 for CHNO) .

- Infrared Spectroscopy (IR): Peaks at ~3300 cm (O-H stretching) and ~1640 cm (amide C=O) confirm functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.